
10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl)-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl)-2-methoxy- is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This specific compound is characterized by its unique structure, which includes a phenothiazine core, a carboxamide group, and multiple phenylamino and methoxy substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl)-2-methoxy- typically involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Carboxamide Group: The carboxamide group is introduced via a reaction with an appropriate carboxylic acid derivative.
Addition of Phenylamino and Methoxy Substituents: The phenylamino groups are added through nucleophilic substitution reactions, while the methoxy group is introduced via methylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl)-2-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The phenothiazine core is known to intercalate with DNA, potentially affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-
- 10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)-
Uniqueness
The presence of multiple phenylamino and methoxy substituents in 10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl)-2-methoxy- distinguishes it from other phenothiazine derivatives. These substituents may enhance its biological activity and alter its chemical reactivity, making it a unique compound for various applications.
Eigenschaften
CAS-Nummer |
65241-12-5 |
|---|---|
Molekularformel |
C32H30N4O6S |
Molekulargewicht |
598.7 g/mol |
IUPAC-Name |
2-[(2-methoxyphenothiazine-10-carbonyl)-[2-(phenylcarbamoyloxy)ethyl]amino]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C32H30N4O6S/c1-40-25-16-17-29-27(22-25)36(26-14-8-9-15-28(26)43-29)32(39)35(18-20-41-30(37)33-23-10-4-2-5-11-23)19-21-42-31(38)34-24-12-6-3-7-13-24/h2-17,22H,18-21H2,1H3,(H,33,37)(H,34,38) |
InChI-Schlüssel |
PARTWQAISQUGCQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)N(CCOC(=O)NC4=CC=CC=C4)CCOC(=O)NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


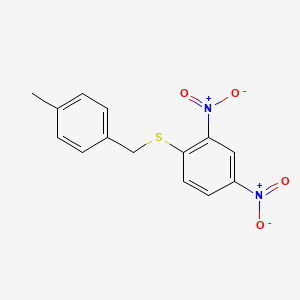
![5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione](/img/structure/B14006953.png)
![Bicyclo[2.2.2]octane-2,3-dicarbonitrile](/img/structure/B14006959.png)
![2-{[(e)-(4-Nitrophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B14006967.png)
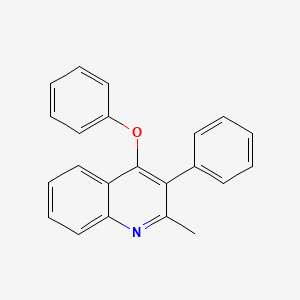
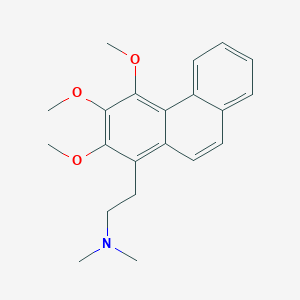
![2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one](/img/structure/B14006975.png)
![2-[[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14006976.png)
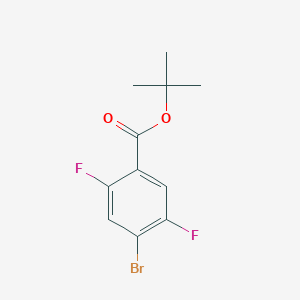
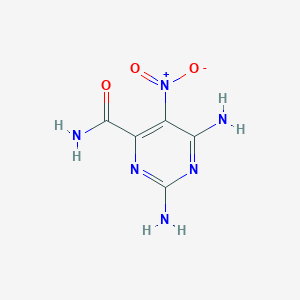
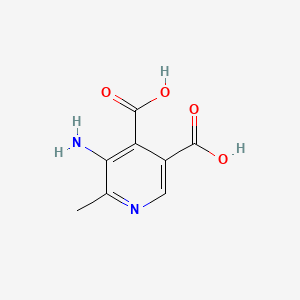
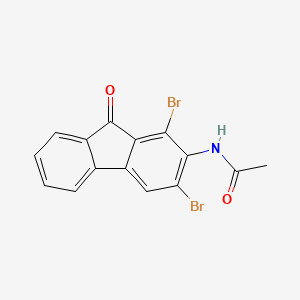
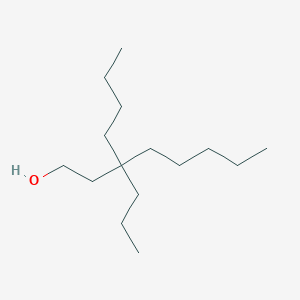
![Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate](/img/structure/B14007003.png)
